Sugikurojin A

Beschreibung

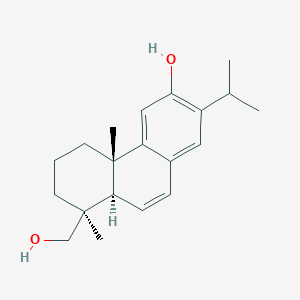

Structurally, it features a phenolic group at C-12, a double bond between C-6 and C-7, and a hydroxymethyl group at the C-19 position, distinguishing it from typical abietanes functionalized at C-18 . Its synthetic enantiomer exhibits significant antiprotozoal activity against leishmaniasis and malaria, making it a promising candidate for tropical disease research .

The compound’s semisynthesis begins with methyl callitrisate (4-epi-dehydroabietic acid), derived from sandarac resin, and involves four key steps: Friedel-Crafts acylation, Baeyer-Villiger oxidation, ketone formation, and LiAlH4 reduction. This optimized route achieves a 50% overall yield, a significant improvement over prior methods requiring 13–19 steps . However, Sugikurojin A is unstable in chloroform, decomposing under light and oxygen, which complicates storage and handling .

Eigenschaften

Molekularformel |

C20H28O2 |

|---|---|

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

(4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol |

InChI |

InChI=1S/C20H28O2/c1-13(2)15-10-14-6-7-18-19(3,12-21)8-5-9-20(18,4)16(14)11-17(15)22/h6-7,10-11,13,18,21-22H,5,8-9,12H2,1-4H3/t18-,19+,20+/m0/s1 |

InChI-Schlüssel |

NVXMKMSYGAERCC-XUVXKRRUSA-N |

Isomerische SMILES |

CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCC[C@]3(C)CO)C)O |

Kanonische SMILES |

CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)CO)C)O |

Synonyme |

19-hydroxy-6,7-dehydroferruginol sugikurojin A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sugikurojin A belongs to the C19-functionalized abietane diterpenoid family, which includes compounds like 19-hydroxyferruginol (76) and Majusanic acid B (4). Below is a comparative analysis of their structural features, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison

Key Differences

Functional Groups and Bioactivity: Sugikurojin A’s C-19 hydroxymethyl group and phenolic C-12 are critical for its antiprotozoal activity, whereas 19-hydroxyferruginol’s C-7 ketone enhances cytotoxicity . Majusanic acid B’s C-19 carboxylate contributes to anti-inflammatory effects . The C6-C7 double bond in Sugikurojin A may enhance membrane permeability, a feature absent in Majusanic acid B .

Synthetic Efficiency: Sugikurojin A’s four-step synthesis outperforms the 7–12 steps required for 19-hydroxyferruginol and Majusanic acid B, reducing production costs . Earlier routes to Sugikurojin A suffered from low enantiomeric purity, but recent methods resolve this via stereoselective LiAlH4 reduction .

Stability and Practicality: Unlike 19-hydroxyferruginol, which is stable in organic solvents, Sugikurojin A degrades rapidly in chloroform, necessitating careful handling . Majusanic acid B’s ester groups improve solubility but reduce bioavailability compared to Sugikurojin A’s polar hydroxymethyl .

Research Implications and Challenges

However, its instability and synthetic complexity compared to analogs like 19-hydroxyferruginol highlight the need for derivatization studies to improve pharmacokinetics . Future research should explore hybrid molecules combining Sugikurojin A’s hydroxymethyl group with Majusanic acid B’s anti-inflammatory motifs for multifunctional therapeutics.

Q & A

Q. What are the key structural features of Sugikurojin A that distinguish it from other abietane diterpenoids?

Sugikurojin A is characterized by an unusual oxygenated group at the axial C-19 position, unlike most abietane diterpenoids, which typically feature oxygenation at the C-18 position. This structural distinction is critical for its antiprotozoal activity. Identification involves spectroscopic techniques (e.g., NMR, X-ray crystallography) and comparative analysis with structurally related compounds like Ferruginol or Majusanic acid B .

Q. What is the current standard protocol for synthesizing (−)-Sugikurojin A, and what are its limitations?

The optimized semi-synthesis route starts from methyl callitrisate (4-epidehydroabietic acid) and involves four steps: (1) selective oxidation, (2) regioselective acetylation, (3) stereochemical inversion, and (4) final deprotection. This method achieves a 50% overall yield but requires precise control of reaction conditions (e.g., temperature, catalyst loading) to avoid side products. Limitations include dependency on methyl callitrisate availability and challenges in scaling up chromatographic purification steps .

Q. How is the antiprotozoal activity of Sugikurojin A validated in preliminary studies?

Activity is assessed via in vitro assays against protozoan parasites (e.g., Leishmania spp., Plasmodium falciparum). Dose-response curves (IC₅₀ values) and selectivity indices (comparison to mammalian cell cytotoxicity) are generated. For example, (−)-Sugikurojin A exhibits IC₅₀ values in the low micromolar range against L. major, with structural analogs used to confirm the role of the C-19 hydroxyl group in bioactivity .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions in reported bioactivity data for Sugikurojin A analogs?

Discrepancies may arise from differences in assay conditions (e.g., parasite strains, solvent controls) or compound purity. To address this:

Q. How can the synthetic route for Sugikurojin A be optimized to improve stereochemical fidelity and yield?

Key optimizations include:

- Catalyst screening : Replace traditional acid catalysts with chiral catalysts (e.g., organocatalysts) to enhance enantiomeric excess.

- Flow chemistry : Implement continuous-flow systems to improve reaction control and reduce purification steps.

- Computational modeling : Use DFT calculations to predict transition states and guide regioselective modifications .

Q. What experimental designs are suitable for elucidating the mechanism of action of Sugikurojin A against protozoan targets?

A multi-modal approach is recommended:

- Proteomic profiling : Identify parasite proteins binding to Sugikurojin A via affinity chromatography coupled with mass spectrometry.

- Metabolic flux analysis : Track changes in parasite metabolism (e.g., lipid biosynthesis) under treatment.

- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to atomic resolution for structure-activity insights .

Methodological Frameworks for Sugikurojin A Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on Sugikurojin A?

- Feasible : Ensure access to methyl callitrisate or alternative starting materials.

- Novel : Focus on understudied aspects (e.g., synergy with existing antiprotozoal drugs).

- Ethical : Use validated in vitro models before progressing to animal studies.

- Relevant : Align with WHO priorities for neglected tropical disease therapeutics .

Q. What statistical tools are essential for analyzing dose-response data in Sugikurojin A bioassays?

- Non-linear regression : Fit dose-response curves to calculate IC₅₀/EC₅₀ values (e.g., using GraphPad Prism).

- ANOVA with post-hoc tests : Compare efficacy across analogs or conditions.

- Principal Component Analysis (PCA) : Identify structural features correlating with activity .

Data Presentation and Reproducibility Guidelines

Q. How should synthetic procedures for Sugikurojin A derivatives be documented to ensure reproducibility?

- Detailed protocols : Specify reaction conditions (solvent, temperature, time), catalyst loadings, and purification methods (e.g., column chromatography gradients).

- Analytical validation : Report NMR chemical shifts (¹H/¹³C), HPLC retention times, and optical rotation values.

- Deposition of spectra : Provide raw spectral data in supplementary materials .

Q. What are the best practices for reporting contradictory bioactivity results in publications?

- Transparent methodology : Disclose assay conditions (e.g., parasite passage number, serum batch).

- Negative data inclusion : Report inactive analogs to clarify structure-activity boundaries.

- Meta-analysis : Compare results with prior studies using standardized metrics (e.g., logP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.